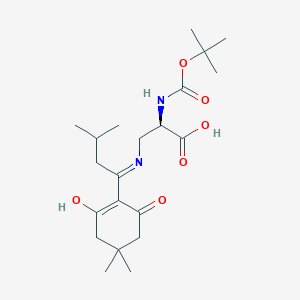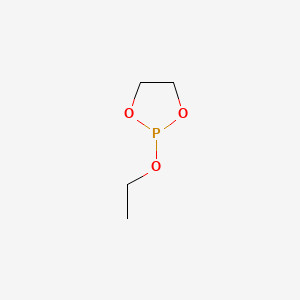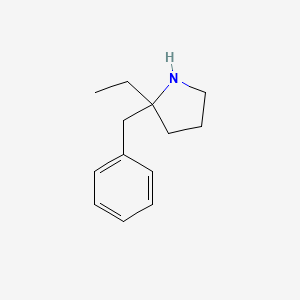![molecular formula C11H9NS B12091923 3-(Benzo[b]thiophen-3-yl)propanenitrile](/img/structure/B12091923.png)
3-(Benzo[b]thiophen-3-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzo[b]thiophen-3-yl)propanenitrile is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This compound has a molecular formula of C11H9NS and a molecular weight of 187.26 g/mol . Benzothiophenes are known for their diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 3-(Benzo[b]thiophen-3-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of benzo[b]thiophene with propanenitrile under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
3-(Benzo[b]thiophen-3-yl)propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
3-(Benzo[b]thiophen-3-yl)propanenitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiophene derivatives have shown potential as therapeutic agents due to their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . In the industry, these compounds are used in the development of organic semiconductors and other advanced materials .
Wirkmechanismus
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The sulfur atom in the benzothiophene ring can participate in various chemical interactions, influencing the compound’s biological activity. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-(Benzo[b]thiophen-3-yl)propanenitrile can be compared with other benzothiophene derivatives such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene . These compounds share similar structural features but may exhibit different biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C11H9NS |
|---|---|
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
3-(1-benzothiophen-3-yl)propanenitrile |
InChI |
InChI=1S/C11H9NS/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4H2 |
InChI-Schlüssel |
KVQFWOVQEKXJGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)
![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)








![1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate](/img/structure/B12091902.png)

